molecular formula C15H9ClN2O3S B3018127 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid CAS No. 361149-95-3

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Cat. No.: B3018127
CAS No.: 361149-95-3
M. Wt: 332.76
InChI Key: GVYVEEDQVHWPJD-UHFFFAOYSA-N
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Description

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a chemical compound with the molecular formula C15H9ClN2O3S and a molecular weight of 332.76. It is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar quinazoline derivatives involves the reaction of primary aromatic amines with 4-oxo compounds. For example, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline skeleton, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring.


Chemical Reactions Analysis

In the synthesis of similar compounds, the quinazoline derivatives reacted with various amines, heterocyclic amines, and diamines under different conditions . Additionally, the compound reacted with both sodium azide and active methylene compounds .

Scientific Research Applications

Antimicrobial Activity Research into the antimicrobial properties of compounds related to 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid has demonstrated significant findings. Derivatives of quinazolin-4(3H)-ones, including those with sulfonamido-thiazolidinone structures, have shown promising antibacterial and antifungal activities. This suggests potential for the development of new antimicrobial agents leveraging the core structure of the compound . For instance, compounds synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid exhibited pronounced antibacterial activity against various pathogens, including significant antifungal activity against C. albicans (Patel, Patel, & Patel, 2010).

Antituberculous Agents Another area of research has focused on the synthesis of sulfanilamido-naphthoquinones as potential antituberculous agents. Derivatives of p-aminobenzoic acid, for instance, were evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of quinazolinone-based compounds as candidates for tuberculosis treatment (Osman, Abdalla, & Alaib, 1983).

Anti-inflammatory and Anticancer Properties Research into quinazolinone derivatives has also revealed their potential in anti-inflammatory and anticancer applications. Novel quinazolinone compounds synthesized for this purpose showed significant activity, illustrating the compound's utility in developing treatments for inflammatory diseases and cancer. For example, 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones demonstrated noteworthy anti-inflammatory and antibacterial activities, suggesting the therapeutic potential of these derivatives (Srivastav, Salahuddin, & Shantakumar, 2009).

Enzymatic Enhancers A study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions identified novel enzymatic enhancers. These compounds were shown to significantly increase the activity of enzymes such as α-amylase, highlighting a potential application in biochemical research and therapeutic enzyme modulation (Abass, 2007).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit various biological activities. They have been found to be biologically active against different cancer cell lines .

Future Directions

Quinazoline derivatives, including this compound, have shown significant potential in pharmaceutical applications, particularly as anticancer agents . Future research could focus on further exploring the biological activities of this compound and its potential therapeutic applications. It may also be beneficial to investigate the compound’s toxicity and side effects to ensure its safety for potential use in humans.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline", "3-carboxybenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product.", "Step 2: Purification of the intermediate product by recrystallization from ethanol.", "Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum." ] }

CAS No.

361149-95-3

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.76

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid

InChI

InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21)

InChI Key

GVYVEEDQVHWPJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O

solubility

not available

Origin of Product

United States

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